IMPDH2 Inhibition Potency: Isoindolin-5-ylmethanamine vs. Mycophenolic Acid
Isoindolin-5-ylmethanamine inhibits human IMPDH2 with Ki values of 240 nM, 430 nM, and 440 nM depending on the substrate and assay conditions, as reported in BindingDB [1]. In direct comparison, mycophenolic acid (MPA), the active metabolite of the immunosuppressant mycophenolate mofetil, inhibits IMPDH2 with a Ki of 6 nM under comparable enzymatic conditions . This indicates that MPA is approximately 40- to 73-fold more potent against IMPDH2 than Isoindolin-5-ylmethanamine.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (multiple assay conditions) |
| Comparator Or Baseline | Mycophenolic acid: Ki = 6 nM |
| Quantified Difference | MPA is 40- to 73-fold more potent (lower Ki) |
| Conditions | Recombinant human IMPDH2; IMP/NAD substrate; in vitro enzymatic assay |
Why This Matters
For procurement, this establishes that Isoindolin-5-ylmethanamine is a moderately potent IMPDH2 inhibitor, suitable for research applications where a tool compound with a non-nucleoside scaffold and moderate potency is preferred over extremely potent inhibitors like MPA.
- [1] BindingDB. (n.d.). BDBM50421763 (CHEMBL2364562). Affinity Data: IMPDH2 Inhibition. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421763 View Source
